Cas no 1067904-88-4 ((2-Fluoro-3-iodo-4-methylphenyl)methanol)
(2-Fluoro-3-iodo-4-methylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-fluoro-3-iodo-4-methylphenyl)methanol
- IAQQAFNHOAAJQA-UHFFFAOYSA-N
- (2-Fluoro-3-iodo-4-methylphenyl)methanol
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- Inchi: 1S/C8H8FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3,11H,4H2,1H3
- InChI Key: IAQQAFNHOAAJQA-UHFFFAOYSA-N
- SMILES: IC1C(=C(CO)C=CC=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Topological Polar Surface Area: 20.2
(2-Fluoro-3-iodo-4-methylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123960-1g |
(2-Fluoro-3-iodo-4-methylphenyl)methanol |
1067904-88-4 | 97% | 1g |
$597.92 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756187-1g |
(2-Fluoro-3-iodo-4-methylphenyl)methanol |
1067904-88-4 | 98% | 1g |
¥4712.00 | 2024-08-09 |
(2-Fluoro-3-iodo-4-methylphenyl)methanol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on (2-Fluoro-3-iodo-4-methylphenyl)methanol
(2-Fluoro-3-iodo-4-methylphenyl)methanol (CAS No. 1067904-88-4): A Comprehensive Overview
(2-Fluoro-3-iodo-4-methylphenyl)methanol (CAS No. 1067904-88-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine, iodine, and methyl substitutions, offers a range of potential applications, particularly in the development of novel therapeutic agents.
The molecular structure of (2-Fluoro-3-iodo-4-methylphenyl)methanol is noteworthy for its functional groups and substituents. The presence of a fluorine atom introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The iodine substitution, on the other hand, provides a handle for further chemical modifications, making it an attractive candidate for synthetic chemistry. The methyl group adds to the compound's hydrophobicity, which can affect its solubility and membrane permeability.
In recent years, the study of halogenated phenyl derivatives has seen a surge in interest due to their potential in drug discovery. Research has shown that compounds with similar structures to (2-Fluoro-3-iodo-4-methylphenyl)methanol exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that halogenated phenyl derivatives with specific substituents demonstrated selective inhibition of cancer cell proliferation without significant toxicity to normal cells.
The synthesis of (2-Fluoro-3-iodo-4-methylphenyl)methanol typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the use of transition metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for the efficient introduction of the desired functional groups while maintaining high yields and purity levels.
In terms of its biological activity, (2-Fluoro-3-iodo-4-methylphenyl)methanol has been evaluated in various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits moderate to high potency against certain bacterial strains, making it a potential lead for the development of new antibiotics. Additionally, its ability to modulate specific cellular pathways has been explored in the context of neurodegenerative diseases and metabolic disorders.
The pharmacokinetic properties of (2-Fluoro-3-iodo-4-methylphenyl)methanol are also an area of active research. Studies have shown that the compound's lipophilicity and molecular weight can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these properties is crucial for enhancing the compound's therapeutic index and reducing potential side effects.
In conclusion, (2-Fluoro-3-iodo-4-methylphenyl)methanol (CAS No. 1067904-88-4) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new insights and applications will emerge, contributing to the ongoing efforts to improve human health.
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